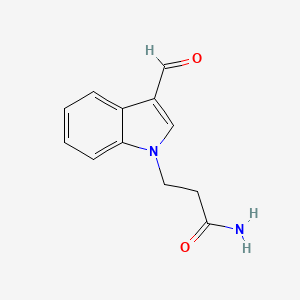

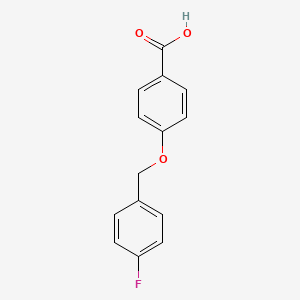

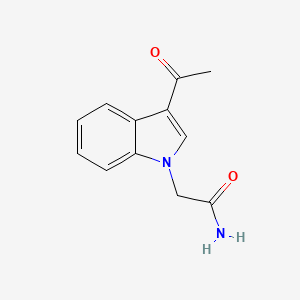

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid

Description

The compound 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid is a complex organic molecule that can be associated with the family of benzoic acid derivatives. These derivatives are known for their diverse applications in the synthesis of various heterocyclic compounds and have been the subject of numerous studies due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a novel organic reaction was developed to synthesize 2-aminobenzimidazole (ABZ)-2-N-propanoyl benzoic acid, which is an intermediate in the synthesis of various heterocyclic compounds . Another study presented a new method for the synthesis of 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials . These methods highlight the versatility and efficiency in synthesizing benzoic acid derivatives, which could be applicable to the synthesis of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been characterized using various spectroscopic and computational techniques. Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds . These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. For example, the copolymerization of aniline with 2-aminobenzoic acid results in materials with different properties, indicating that the reactivity of the aminobenzoic acids plays a significant role in the outcome of the reaction . This suggests that the specific substituents in 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid would also influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as C—H…O and C—H…π interactions, contribute to the stability of the compounds . Computational studies provide insights into the electronic properties, such as the HOMO-LUMO gap and electrophilicity index, which are important for predicting the behavior of these compounds under various conditions . Theoretical calculations also help in understanding the molecular electrostatic potential, Fukui indices, and non-linear optical properties, which are relevant for the application of these compounds in different fields .

Scientific Research Applications

Anti-Leishmanial and Anti-Fungal Effects

Research has explored the anti-leishmanial and anti-fungal effects of compounds related to 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid. For instance, Khan et al. (2011) studied compounds derived from phthalic anhydride, including 2-[(4-carboxyanilino)carbonyl]benzoic acid, and found them to exhibit significant anti-leishmanial and anti-fungal activities, comparable to reference drugs (Khan et al., 2011).

Structural and Chemical Properties

The structural and chemical properties of compounds similar to 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid have been a focus of research. For example, Onofrio et al. (2006) analyzed N-(2-carboxybenzoyl)-L-leucine methyl ester, highlighting differences in dihedral angles and reactions in aqueous solutions, contributing to understanding the behavior of such compounds in different environments (Onofrio et al., 2006).

Synthetic Applications

The role of similar compounds in synthetic chemistry has been investigated. So and Heeschen (1997) studied the mechanism of benzoxazole formation from benzoic acid in polyphosphoric acid, demonstrating the utility of these compounds in organic synthesis (So & Heeschen, 1997).

Complexation Studies

Complexation properties of these compounds have been examined. Dayakar and Lingaiah (1996) focused on rhodium(III) complexes with ligands containing similar compounds, revealing insights into coordination chemistry and potential applications (Dayakar & Lingaiah, 1996).

Catalytic Applications

Their catalytic applications have also been studied. Gasperini et al. (2003) researched the carbonylation of nitrobenzene catalyzed by palladium complexes using anthranilic acid, showcasing the catalytic potential of these compounds (Gasperini et al., 2003).

Molecular Structures

The molecular structures and properties of benzoic acid derivatives have been extensively studied. Aarset et al. (2006) analyzed the structures of benzoic acid and 2-hydroxybenzoic acid, providing a deeper understanding of molecular configurations and interactions (Aarset et al., 2006).

Synthesis of Novel Compounds

El-Abadelah et al. (2008) focused on synthesizing novel indazolo〔2,1-c〕〔1,3,4〕benzotriazepine-5,13-diones, demonstrating the versatility of such compounds in creating complex molecular structures (El-Abadelah et al., 2008).

properties

IUPAC Name |

2-[[2-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(13-7-1-3-9-15(13)21(27)28)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCKVYZVRRUUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359824 | |

| Record name | 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>60.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid | |

CAS RN |

66532-88-5 | |

| Record name | 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)